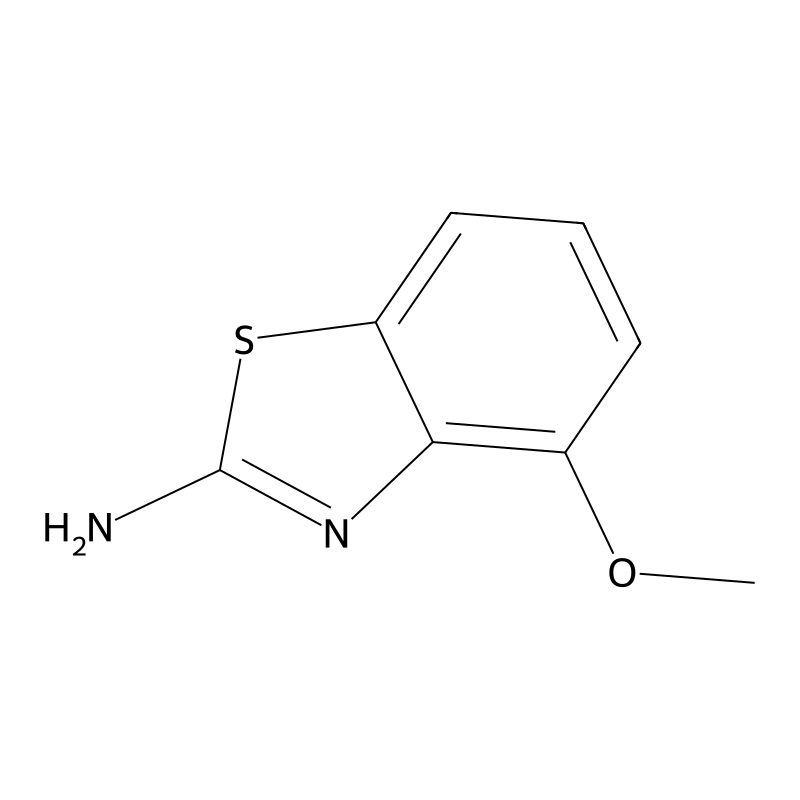2-Amino-4-methoxybenzothiazole

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Canonical SMILES
Medicinal Chemistry:
- Antimicrobial activity: Studies suggest that 2-AMB exhibits antibacterial and antifungal properties. Research has shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, and fungal strains like Candida albicans []. However, further investigation is needed to understand its mechanism of action and potential for drug development. []
- Antioxidant activity: 2-AMB demonstrates free radical scavenging activity, potentially offering protection against oxidative stress linked to various diseases. []
Material Science:
- Organic light-emitting diodes (OLEDs): Research explores the potential of 2-AMB as a hole transport material in OLEDs due to its suitable energy levels and charge transport properties. []
- Corrosion inhibitors: Studies suggest that 2-AMB acts as a corrosion inhibitor for metals like steel, potentially offering protection against environmental degradation. []
Other Potential Applications:
2-Amino-4-methoxybenzothiazole is an organic compound with the molecular formula C₈H₈N₂OS. It is characterized by a benzothiazole ring, which is a fused bicyclic structure consisting of a benzene ring and a thiazole ring. This compound appears as a beige chunky solid and is insoluble in water, making it suitable for various organic reactions and applications in chemical synthesis . Its structure includes an amino group (-NH₂) and a methoxy group (-OCH₃), contributing to its reactivity and biological properties.
- Condensation Reactions: It can react with aldehydes, such as 4-acetamidobenzaldehyde, to form tridentate Schiff bases .
- Acid-Base Reactions: As an amine, it can neutralize acids to form salts, releasing heat in an exothermic reaction .
- Reactivity with Strong Reducing Agents: This compound may generate flammable hydrogen gas when combined with strong reducing agents like hydrides .
Research indicates that 2-amino-4-methoxybenzothiazole exhibits significant biological activity. Studies have suggested its potential as an antimicrobial agent, with effectiveness against various bacterial strains. Additionally, it has shown promise in anticancer research, where it may inhibit tumor growth through various mechanisms of action . The presence of the amino and methoxy groups enhances its interaction with biological targets.
The synthesis of 2-amino-4-methoxybenzothiazole can be achieved through several methods:
- Cyclization of Thiourea Derivatives: One common method involves reacting substituted thiourea with ortho-nitroaniline followed by reduction .
- Direct Amination: Another approach includes the direct amination of 4-methoxybenzothiazole using ammonia or amine sources under specific conditions .
- Condensation Reactions: As mentioned earlier, condensation with aldehydes can also yield this compound alongside other products.
2-Amino-4-methoxybenzothiazole has diverse applications in various fields:
- Pharmaceuticals: Its antimicrobial and anticancer properties make it a candidate for drug development.
- Agriculture: It may be utilized in the formulation of pesticides or herbicides due to its biological activity.
- Dyes and Pigments: The compound can serve as an intermediate in synthesizing dyes and pigments used in textiles and inks.
Interaction studies involving 2-amino-4-methoxybenzothiazole have focused on its binding affinity to various biological targets. Research indicates that it interacts effectively with enzymes and receptors implicated in disease pathways, suggesting potential therapeutic applications. Additionally, studies on its toxicity profile are essential for understanding safe usage levels in pharmaceutical applications .
Several compounds share structural similarities with 2-amino-4-methoxybenzothiazole. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Benzothiazole | Contains a benzene and thiazole ring | Lacks amino and methoxy substituents |
| 2-Amino-5-methylbenzothiazole | Similar benzothiazole structure | Contains a methyl group instead of methoxy |
| 2-Amino-4-chlorobenzothiazole | Contains chlorine substituent | Exhibits different reactivity due to electronegative chlorine |
| 4-Methoxybenzylamine | Amino group attached to a methoxy-substituted benzene | Lacks the thiazole component |
Each of these compounds has distinct properties and reactivities that differentiate them from 2-amino-4-methoxybenzothiazole. The presence of both the amino and methoxy groups in the latter enhances its biological activity compared to others lacking these functional groups.
Physical Description
XLogP3
Appearance
Melting Point
UNII
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (88.64%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (88.64%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant







